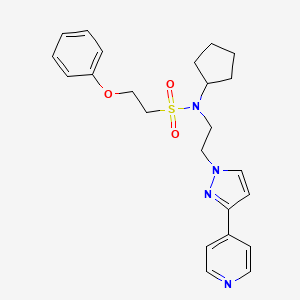![molecular formula C18H28N2O3S B2467063 N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214874-66-4](/img/structure/B2467063.png)
N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of amides involves a carbonyl group (C=O) and a nitrogen atom. The nitrogen can be bonded to hydrogen atoms or to carbon chains .Chemical Reactions of Amides Amides can participate in a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines. They can also react with halogens to form N-substituted amides .
Applications De Recherche Scientifique
Nitrogen-Deleting Reagent
“EN300-26578977” gained prominence as a nitrogen-deleting reagent developed by Prof. Mark Levin and his team at the University of Chicago. This elegant method allows for the “skeletal editing” of organic molecules by selectively removing nitrogen atoms. The key reagent involves an anomeric N-pivaloyloxy-N-alkoxyamide amide . Applications include:
Plasticization of Nitrocellulose
The compound has applications in plasticizing nitrocellulose (NC), an energetic binder used in propellants. Here’s how it contributes:
- Mechanical Properties Enhancement : When blended with NC, EN300-26578977 improves mechanical properties, especially at varied temperatures. It enhances mass homogeneity, reduces friction, and lowers impact sensitivities .
- Thermal Stability : It strengthens thermal stability and lowers vaporization rates, crucial for long-term storage of NC-based propellants .
N-Butyl Amides Synthesis
EN300-26578977 can be used in the synthesis of N-tert-butyl amides. Although not extensively studied, this application expands its utility:
- Chemical Synthesis : The compound acts as a condensing agent, facilitating the formation of N-tert-butyl amides from tert-butyl amines and carboxylic acids .
Climate Change Adaptation
While not directly related to the compound, let’s broaden our perspective. Science, technology, and innovation solutions play a crucial role in climate change adaptation. These include:
Mécanisme D'action
The mechanism of action of amides can vary depending on their use. For example, some amides are used in medications, where they can interact with biological targets to produce a therapeutic effect .
Physical and Chemical Properties of Amides Amides have high boiling points due to the presence of polar bonds and the ability to form hydrogen bonds. They are generally soluble in water, especially if they have a small number of carbon atoms .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-5-6-13-20(4)18(21)17(15(2)3)19-24(22,23)14-12-16-10-8-7-9-11-16/h7-12,14-15,17,19H,5-6,13H2,1-4H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQRLISSPUFSFP-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(C(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)C(=O)C(C(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N,3-dimethyl-2-(2-phenylethenesulfonamido)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2466981.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2466987.png)


![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2466994.png)
![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-propan-2-ylacetamide](/img/structure/B2466999.png)

